Samotolisib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Samotolisib in Cancer Research

Samotolisib is a small molecule inhibitor that targets a specific protein called phosphatidylinositol 3-kinase delta (PI3Kδ). PI3Kδ plays a crucial role in various cellular processes, including cell growth, survival, and migration. Abnormalities in the PI3Kδ pathway have been implicated in the development and progression of several cancers [].

Treatment of hematological malignancies

Samotolisib has shown promising results in clinical trials for hematological malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Studies suggest it can induce cell death and inhibit the growth of these cancers by targeting PI3Kδ [].

Combination therapy

Research suggests that Samotolisib might be more effective when combined with other cancer therapies. For instance, studies are exploring its efficacy when combined with chemotherapy or other targeted therapies for lymphomas and leukemias.

Samotolisib beyond Cancer

While the primary focus of Samotolisib research lies in cancer treatment, there's growing scientific interest in its potential applications for other diseases:

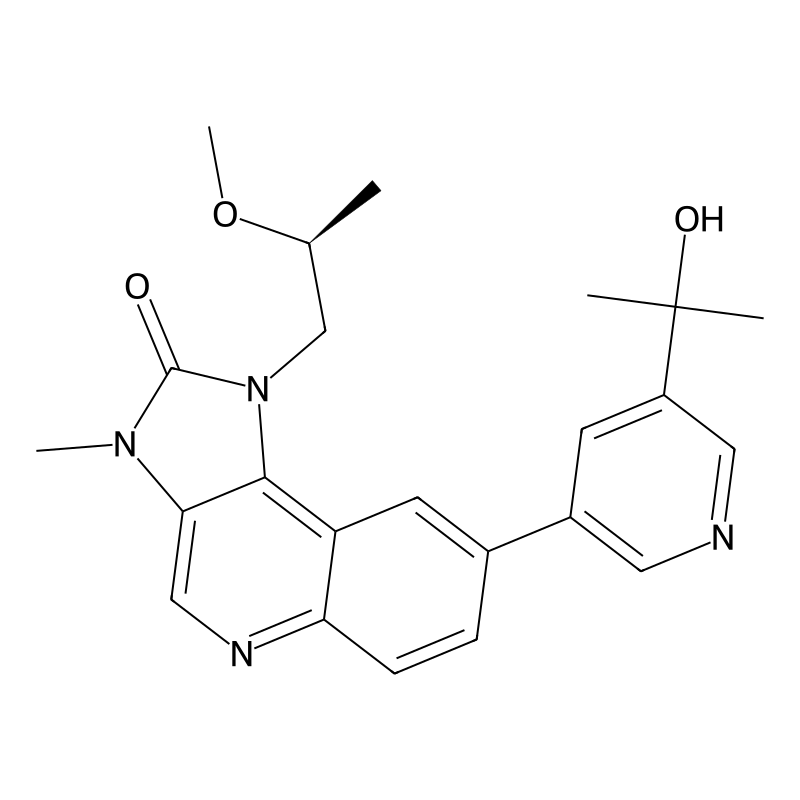

Samotolisib, also known as LY3023414, is a novel small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin pathways. It has garnered attention for its potential in treating various cancers, particularly metastatic castration-resistant prostate cancer and triple-negative breast carcinoma. The compound's molecular formula is C₂₃H₂₆N₄O₃, and it has a CAS Registry number of 1386874-06-1 .

Samotolisib acts as an ATP-competitive inhibitor of class I PI3K isoforms, including PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ. It binds to the ATP binding pocket of PI3K, thereby preventing ATP from binding and halting the activation of the PI3K pathway. This ultimately leads to the inhibition of cell growth and proliferation in cancer cells with dependence on the PI3K pathway [].

- Building Blocks: Utilizing commercially available starting materials.

- Reactions: Employing standard organic synthesis techniques such as coupling reactions and cyclizations.

- Purification: Isolating the product through chromatography to ensure high purity levels.

The exact synthetic pathway may vary depending on the laboratory protocols employed by researchers or pharmaceutical companies.

Research indicates that samotolisib exhibits potent antitumor activity by interfering with multiple signaling pathways critical for cancer progression. In preclinical studies, it has demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. Notably, its dual action against both phosphoinositide 3-kinase/mammalian target of rapamycin and DNA-dependent protein kinase pathways enhances its therapeutic potential against aggressive cancer types .

Samotolisib is currently being investigated for several therapeutic applications, including:

- Metastatic Castration-Resistant Prostate Cancer: Demonstrated improved progression-free survival when combined with enzalutamide .

- Triple-Negative Breast Cancer: Undergoing clinical trials to assess its efficacy in this aggressive cancer subtype.

- Other Cancers: Evaluated for use in colorectal cancer and endometrial carcinoma .

Studies have shown that samotolisib interacts with various proteins involved in cancer cell signaling. For example, it has been noted to enhance the ubiquitination of caspase-11 through the inhibition of the phosphoinositide 3-kinase/AKT/mammalian target of rapamycin pathway, which plays a crucial role in regulating pyroptosis during inflammatory responses . Furthermore, its combination with enzalutamide indicates potential drug-drug interactions that may affect pharmacokinetics but still maintain therapeutic efficacy .

Several compounds exhibit similar mechanisms of action as samotolisib. Below is a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Everolimus | mTOR inhibitor | Used primarily in renal cell carcinoma |

| Idelalisib | PI3K inhibitor | Targeted therapy for chronic lymphocytic leukemia |

| GDC-0980 | Dual PI3K/mTOR inhibitor | Developed for solid tumors |

| Dactolisib | Dual PI3K/mTOR inhibitor | Investigated for various solid tumors |

Samotolisib stands out due to its dual inhibition of both phosphoinositide 3-kinase/mammalian target of rapamycin and DNA-dependent protein kinase pathways, providing a multifaceted approach to combatting cancer . This unique mechanism may lead to enhanced efficacy in treating cancers resistant to other therapies.

Adenosine Triphosphate-Competitive Binding to Class I Phosphoinositide 3-Kinase Isoforms

Samotolisib demonstrates potent and selective inhibition of class I phosphoinositide 3-kinase isoforms through an adenosine triphosphate-competitive mechanism [2] [4]. The compound exhibits differential binding affinities across the four class I phosphoinositide 3-kinase isoforms, with half-maximal inhibitory concentration values of 6.07 nanomolar for phosphoinositide 3-kinase alpha, 77.6 nanomolar for phosphoinositide 3-kinase beta, 38 nanomolar for phosphoinositide 3-kinase delta, and 23.8 nanomolar for phosphoinositide 3-kinase gamma [4] [30].

The adenosine triphosphate-competitive nature of samotolisib binding has been demonstrated through biochemical assays that show the compound directly competes with adenosine triphosphate for access to the catalytic site of these kinases [2] [13]. This mechanism of action distinguishes samotolisib from allosteric inhibitors and ensures that the compound can effectively block kinase activity even under conditions of elevated adenosine triphosphate concentrations typically found in rapidly proliferating cells [2].

| Phosphoinositide 3-Kinase Isoform | Half-Maximal Inhibitory Concentration (nanomolar) |

|---|---|

| Phosphoinositide 3-kinase alpha | 6.07 [4] [30] |

| Phosphoinositide 3-kinase beta | 77.6 [4] [30] |

| Phosphoinositide 3-kinase delta | 38 [4] [30] |

| Phosphoinositide 3-kinase gamma | 23.8 [4] [30] |

The binding kinetics of samotolisib to class I phosphoinositide 3-kinase isoforms demonstrate reversible inhibition characteristics, allowing for dynamic modulation of kinase activity based on compound concentration and cellular conditions [2] [4]. The compound shows high solubility across a wide pH range, which facilitates consistent binding interactions across varying cellular environments [2] [4].

Mammalian Target of Rapamycin Complex 1/Mammalian Target of Rapamycin Complex 2 Allosteric Modulation

Samotolisib exhibits dual inhibitory activity against both mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2 with a half-maximal inhibitory concentration of 165 nanomolar for mammalian target of rapamycin kinase activity [4] [30]. Unlike first-generation allosteric inhibitors such as rapamycin, samotolisib functions as an adenosine triphosphate-competitive inhibitor that directly targets the catalytic domain of mammalian target of rapamycin [2] [9].

The adenosine triphosphate-competitive mechanism allows samotolisib to overcome the limitations of rapamycin-based therapies, which only partially inhibit mammalian target of rapamycin complex 1 and have minimal effect on mammalian target of rapamycin complex 2 [9] [14]. By directly competing with adenosine triphosphate binding, samotolisib achieves more complete inhibition of both mammalian target of rapamycin complexes [2] [9].

Research has demonstrated that samotolisib effectively suppresses mammalian target of rapamycin complex 2-mediated phosphorylation of protein kinase B at serine 473, with a half-maximal inhibitory concentration of 94.2 nanomolar in cell-based assays [4] [30]. This dual complex inhibition prevents the feedback activation mechanisms that limit the efficacy of mammalian target of rapamycin complex 1-selective inhibitors [9] [14].

The structural basis for samotolisib binding to the mammalian target of rapamycin catalytic domain involves interaction with key residues in the adenosine triphosphate-binding pocket [17]. The compound's binding mode allows it to maintain inhibitory activity against both mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2, regardless of their distinct protein compositions and regulatory mechanisms [9] [14].

Deoxyribonucleic Acid-Dependent Protein Kinase Interaction and Deoxyribonucleic Acid Repair Pathway Interference

Samotolisib demonstrates potent inhibitory activity against deoxyribonucleic acid-dependent protein kinase with a half-maximal inhibitory concentration of 4.24 nanomolar, making it one of the most potent targets of this compound [4] [30]. Deoxyribonucleic acid-dependent protein kinase plays a crucial role in the non-homologous end joining pathway, which is the predominant mechanism for repairing double-strand breaks in mammalian cells [11] [21].

The inhibition of deoxyribonucleic acid-dependent protein kinase by samotolisib disrupts the initial recognition and binding of the Ku70-Ku80 heterodimer to double-strand break ends [21] [25]. This interference prevents the formation of the deoxyribonucleic acid-dependent protein kinase holoenzyme complex, which is essential for recruiting downstream repair factors and facilitating the ligation of broken deoxyribonucleic acid ends [11] [21].

Research using deoxyribonucleic acid repair assays has shown that samotolisib treatment leads to a significant reduction in non-homologous end joining efficiency [15] [25]. In experimental systems utilizing genome editing technologies, samotolisib treatment increased knockin efficiency by approximately 50% through suppression of competing non-homologous end joining repair pathways [15].

| Deoxyribonucleic Acid Repair Parameter | Effect of Samotolisib Treatment |

|---|---|

| Non-homologous end joining efficiency | Significantly reduced [15] [25] |

| Knockin efficiency improvement | Approximately 50% increase [15] |

| Double-strand break repair kinetics | Delayed resolution [15] [25] |

The mechanism by which samotolisib interferes with deoxyribonucleic acid repair involves direct binding to the adenosine triphosphate-binding site of deoxyribonucleic acid-dependent protein kinase [13] [21]. This binding prevents the kinase from phosphorylating critical substrates involved in the non-homologous end joining cascade, including the autophosphorylation events necessary for deoxyribonucleic acid-dependent protein kinase activation [11] [25].

Samotolisib treatment also affects the balance between competing deoxyribonucleic acid repair pathways by preferentially inhibiting non-homologous end joining while having minimal direct effects on homologous recombination machinery [22] [27]. This selective inhibition can shift cellular deoxyribonucleic acid repair toward homologous recombination-mediated pathways when both sister chromatids are available [22] [27].

Downstream Signaling Cascade Modulation

Protein Kinase B Phosphorylation Dynamics

Samotolisib exerts comprehensive control over protein kinase B phosphorylation through its dual inhibition of phosphoinositide 3-kinase and mammalian target of rapamycin complex 2 [4] [7]. The compound inhibits phosphoinositide 3-kinase-mediated phosphorylation of protein kinase B at threonine 308 with a half-maximal inhibitory concentration of 106 nanomolar, while simultaneously blocking mammalian target of rapamycin complex 2-mediated phosphorylation at serine 473 with a half-maximal inhibitory concentration of 94.2 nanomolar [4] [30].

The dual phosphorylation sites on protein kinase B represent distinct activation mechanisms that converge to produce fully active kinase [7]. Threonine 308 phosphorylation occurs within the activation loop and is mediated by phosphoinositide-dependent kinase 1 downstream of phosphoinositide 3-kinase activation [7] [8]. Serine 473 phosphorylation takes place in the hydrophobic motif and is catalyzed by mammalian target of rapamycin complex 2 [7] [8].

Research has revealed that protein kinase B can also be activated through alternative phosphorylation events at serine 477 and threonine 479, which produce distinct conformational states compared to canonical serine 473 phosphorylation [7]. These alternative phosphorylation sites create protein kinase B conformations that exhibit different substrate specificities and regulatory properties [7].

| Protein Kinase B Phosphorylation Site | Responsible Kinase | Half-Maximal Inhibitory Concentration of Samotolisib (nanomolar) |

|---|---|---|

| Threonine 308 | Phosphoinositide-dependent kinase 1 | 106 [4] [30] |

| Serine 473 | Mammalian target of rapamycin complex 2 | 94.2 [4] [30] |

The inhibition of protein kinase B phosphorylation by samotolisib leads to decreased activity of this central signaling node, resulting in reduced phosphorylation of downstream substrates involved in cell survival, metabolism, and proliferation [4] [8]. The compound's ability to simultaneously target both major protein kinase B phosphorylation pathways makes it particularly effective at suppressing protein kinase B-dependent cellular processes [2] [4].

Samotolisib treatment results in rapid dephosphorylation of protein kinase B at both critical sites, with effects observable within hours of compound exposure [4] [5]. The kinetics of dephosphorylation follow the pharmacokinetic profile of samotolisib, with sustained inhibition maintained throughout the compound's presence in cellular systems [4] [5].

Ribosomal Protein S6 Kinase 1/Eukaryotic Translation Initiation Factor 4E-Binding Protein 1 Regulatory Mechanisms

Samotolisib demonstrates potent inhibition of mammalian target of rapamycin complex 1-mediated phosphorylation of ribosomal protein S6 kinase 1 and eukaryotic translation initiation factor 4E-binding protein 1, two critical effectors of protein synthesis regulation [4] [8]. The compound inhibits phosphorylation of ribosomal protein S6 kinase 1 at threonine 389 with a half-maximal inhibitory concentration of 10.6 nanomolar and eukaryotic translation initiation factor 4E-binding protein 1 at threonine 37/46 with a half-maximal inhibitory concentration of 187 nanomolar [4] [30].

The TOR signaling motif present in both ribosomal protein S6 kinase 1 and eukaryotic translation initiation factor 4E-binding protein 1 serves as a critical docking site for interaction with the mammalian target of rapamycin/Raptor complex [12]. This motif is essential for the efficient phosphorylation of both substrates by mammalian target of rapamycin complex 1 [12]. Disruption of TOR signaling motif function through samotolisib-mediated mammalian target of rapamycin inhibition prevents the multisite phosphorylation events required for full substrate regulation [12].

Ribosomal protein S6 kinase 1 phosphorylation at threonine 389 by mammalian target of rapamycin complex 1 is necessary for kinase activation and subsequent phosphorylation of downstream targets including ribosomal protein S6 [8] [12]. Samotolisib treatment blocks this activating phosphorylation, leading to decreased ribosomal protein S6 kinase 1 activity and reduced phosphorylation of ribosomal protein S6 at serines 240/244 with a half-maximal inhibitory concentration of 19.1 nanomolar [4] [30].

| Mammalian Target of Rapamycin Complex 1 Substrate | Phosphorylation Site | Half-Maximal Inhibitory Concentration of Samotolisib (nanomolar) |

|---|---|---|

| Ribosomal protein S6 kinase 1 | Threonine 389 | 10.6 [4] [30] |

| Eukaryotic translation initiation factor 4E-binding protein 1 | Threonine 37/46 | 187 [4] [30] |

| Ribosomal protein S6 (downstream of ribosomal protein S6 kinase 1) | Serine 240/244 | 19.1 [4] [30] |

Eukaryotic translation initiation factor 4E-binding protein 1 regulation by mammalian target of rapamycin complex 1 involves sequential phosphorylation events that progressively reduce its affinity for eukaryotic translation initiation factor 4E [8] [12]. Under conditions of mammalian target of rapamycin complex 1 inhibition by samotolisib, eukaryotic translation initiation factor 4E-binding protein 1 remains hypophosphorylated and maintains strong binding to eukaryotic translation initiation factor 4E, thereby suppressing cap-dependent translation initiation [8] [12].

The coordinate regulation of ribosomal protein S6 kinase 1 and eukaryotic translation initiation factor 4E-binding protein 1 by samotolisib results in comprehensive suppression of protein synthesis through multiple mechanisms [8] [26]. Inhibition of ribosomal protein S6 kinase 1 reduces ribosomal biogenesis and translation elongation efficiency, while sustained eukaryotic translation initiation factor 4E-binding protein 1 activity blocks translation initiation of specific messenger ribonucleic acid species [8] [26].

Cancer Cell Line Panel Sensitivity Profiling

Samotolisib demonstrates potent and selective inhibition across multiple molecular targets within the phosphoinositide 3-kinase and mammalian target of rapamycin signaling pathways [1] [2] [3]. The compound exhibits exceptional biochemical potency against class I phosphoinositide 3-kinase isoforms, with half-maximal inhibitory concentration values of 6.07 nanomolar for phosphoinositide 3-kinase alpha, 77.6 nanomolar for phosphoinositide 3-kinase beta, 38 nanomolar for phosphoinositide 3-kinase delta, and 23.8 nanomolar for phosphoinositide 3-kinase gamma [1] [3] [4]. Additionally, samotolisib demonstrates remarkable activity against deoxyribonucleic acid-dependent protein kinase with a half-maximal inhibitory concentration of 4.24 nanomolar and mammalian target of rapamycin with a half-maximal inhibitory concentration of 165 nanomolar [1] [3] [4].

Comprehensive cancer cell line profiling reveals broad antiproliferative activity across diverse tumor types. The compound was evaluated in 32 human cancer cell lines from different tumor origins following treatment for 2 to 3 cell doublings in dose-response studies [1] [5] [3]. Samotolisib demonstrated potent single-agent activity with half-maximal inhibitory concentration values below 122 nanomolar in 16 of the 32 cell lines tested, representing 50 percent of the panel [1] [5] [3]. Among the most sensitive cell lines were those originating from breast cancer, with all 4 tested cell lines demonstrating high sensitivity, and mesothelioma, with 5 of 6 tested cell lines showing pronounced sensitivity [5]. In contrast, lung cancer and colon cancer cell lines appeared to exhibit lower sensitivity to samotolisib treatment [5].

The mechanistic basis for this antiproliferative activity involves comprehensive inhibition of the phosphoinositide 3-kinase signaling cascade. In the phosphatase and tensin homolog-deficient U87 MG glioblastoma cell line, samotolisib inhibits the phosphorylation of protein kinase B at threonine 308 downstream of phosphoinositide 3-kinase with a half-maximal inhibitory concentration of 106 nanomolar [1] [3] [4]. Similarly, the compound inhibits phosphorylation of protein kinase B at serine 473 by mammalian target of rapamycin complex 2 with a half-maximal inhibitory concentration of 94.2 nanomolar, as well as phosphorylation of mammalian target of rapamycin complex 1 kinase targets ribosomal protein S6 kinase beta-1 at threonine 389 with a half-maximal inhibitory concentration of 10.6 nanomolar and eukaryotic translation initiation factor 4E-binding protein 1 at threonine 37 and threonine 46 with a half-maximal inhibitory concentration of 187 nanomolar [1] [3] [4].

Cell Cycle Arrest Mechanisms (G0/G1 Phase)

Samotolisib induces pronounced cell cycle disruption through specific arrest at the G0/G1 phase checkpoint [6] [7] [4] [8]. This cell cycle arrest represents a primary mechanism underlying the compound's antiproliferative effects across cancer cell panel screens [6] [4] [8]. The inhibition of phosphoinositide 3-kinase and mammalian target of rapamycin signaling by samotolisib causes G1 cell cycle arrest and results in broad antiproliferative activity [6] [4] [8].

The molecular mechanisms underlying G0/G1 arrest involve modulation of key cell cycle regulatory proteins. Cancer cells overexpressing ATP-binding cassette subfamily B member 1 or ATP-binding cassette subfamily G member 2 demonstrate substantially reduced efficacy of samotolisib for inducing G0/G1 cell cycle arrest, which can be restored using specific transporter inhibitors tariquidar or Ko143, respectively [7] [9]. This suggests that the intracellular accumulation of samotolisib is critical for its cell cycle effects, as the drug efflux function of these transporters significantly reduces intracellular concentrations [7] [9].

The G0/G1 arrest induced by samotolisib appears to be sustained and represents a durable response to treatment. Studies have demonstrated that this growth inhibition effect is not readily reversed by compound removal and can persist for extended periods during treatment [6] [4]. The arrest mechanism involves comprehensive inhibition of downstream phosphorylation targets including ribosomal protein S6 at serine 240 and serine 244 with a half-maximal inhibitory concentration of 19.1 nanomolar, indicating target inhibition along the entire phosphoinositide 3-kinase pathway [1] [3] [4]. This comprehensive pathway inhibition explains the robust and sustained nature of the G0/G1 cell cycle arrest observed across multiple cancer cell types.

In Vivo Pharmacokinetic-Pharmacodynamic Relationships

Bioavailability and Tissue Distribution Patterns

Samotolisib exhibits favorable pharmacokinetic properties characterized by high oral bioavailability and efficient tissue distribution [1] [10] [11]. The compound demonstrates high solubility across a wide pH range, facilitating its oral administration and absorption [1] [2] [4]. Pharmacokinetic studies reveal that samotolisib has a plasma half-life of approximately 2 hours, with an unbound fraction of 17 percent, indicating 83 percent plasma protein binding [5] [10] [11].

The tissue distribution pattern of samotolisib supports its therapeutic application across multiple organ systems. The compound demonstrates efficient distribution to tumor tissues and achieves therapeutically relevant concentrations at target sites [1] [10] [11]. Studies in xenograft models indicate that samotolisib effectively penetrates tumor tissue and maintains sufficient concentrations to achieve pharmacodynamic effects [1] [3] [4]. The clearance of samotolisib occurs primarily through hepatic metabolism, with less than 0.01 percent of the administered dose excreted unchanged in urine [10] [11].

Clinical pharmacokinetic studies demonstrate that when samotolisib is administered in combination with enzalutamide, a cytochrome P450 3A4 inducer, there is an increase in apparent clearance and decrease in area under the curve compared with monotherapy administration [10] [12]. Despite this reduction in samotolisib exposure when co-administered with enzalutamide, the observed area under the curve, maximum concentration, and half-life remain within the efficacious range [10] [12]. The mean steady-state area under the curve of samotolisib at 200 milligrams twice daily is 3670 nanogram-hour per milliliter, with a half-life of 1.9 hours [5] [10].

Time-Dependent Target Engagement Biomarkers

Samotolisib demonstrates dose-dependent and time-dependent target inhibition in vivo, with measurable effects on key phosphoinositide 3-kinase pathway biomarkers [1] [10] [11]. The compound produces dose-dependent dephosphorylation of phosphoinositide 3-kinase pathway downstream substrates including protein kinase B, ribosomal protein S6 kinase beta-1, ribosomal protein S6, and eukaryotic translation initiation factor 4E-binding protein 1 for 4 to 6 hours post-administration, reflecting the compound's 2-hour half-life [1] [10] [11].

Target engagement studies conducted at various time points after administration of single doses of samotolisib to tumor-bearing mice reveal sustained inhibition of pathway biomarkers [1] [3] [4]. Tumors harvested at multiple time points and analyzed using multiplex enzyme-linked immunosorbent assay methods demonstrate time-dependent modulation of phosphorylation targets [1] [3]. The duration of target inhibition extends beyond the plasma half-life of the compound, suggesting that intermittent target inhibition is sufficient for antitumor activity [1] [10] [11].

Remarkably, the total daily dose of samotolisib appears to result in equipotent antitumor activity regardless of dosing frequency. In the phosphatase and tensin homolog-deleted U87 MG xenograft model, 12 milligrams per kilogram administered once daily and 6 milligrams per kilogram administered twice daily produce similar delta tumor volume to control values of 42 percent and 38 percent, respectively [1] [3]. This finding suggests that intermittent target inhibition through a "quick-on/quick-off" mechanism may be advantageous for clinical tolerability while maintaining therapeutic efficacy [10].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Bendell JC, Varghese AM, Hyman DM, Bauer TM, Pant S, Callies S, Lin J, Martinez R, Wickremsinhe E, Fink A, Wacheck V, Moore KN. A First-in-Human Phase 1 Study of LY3023414, an Oral PI3K/mTOR Dual Inhibitor, in Patients with Advanced Cancer. Clin Cancer Res. 2018 Jul 15;24(14):3253-3262. doi: 10.1158/1078-0432.CCR-17-3421. Epub 2018 Apr 10. PMID: 29636360.

3: Zou Y, Ge M, Wang X. Targeting PI3K-AKT-mTOR by LY3023414 inhibits human skin squamous cell carcinoma cell growth in vitro and in vivo. Biochem Biophys Res Commun. 2017 Aug 19;490(2):385-392. doi: 10.1016/j.bbrc.2017.06.052. Epub 2017 Jun 13. PMID: 28623128.

4: Smith MC, Mader MM, Cook JA, Iversen P, Ajamie R, Perkins E, Bloem L, Yip YY, Barda DA, Waid PP, Zeckner DJ, Young DA, Sanchez-Felix M, Donoho GP, Wacheck V. Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth. Mol Cancer Ther. 2016 Oct;15(10):2344-2356. doi: 10.1158/1535-7163.MCT-15-0996. Epub 2016 Jul 20. PMID: 27439478.

5: Zaidi AH, Kosovec JE, Matsui D, Omstead AN, Raj M, Rao RR, Biederman RWW, Finley GG, Landreneau RJ, Kelly RJ, Jobe BA. PI3K/mTOR Dual Inhibitor, LY3023414, Demonstrates Potent Antitumor Efficacy Against Esophageal Adenocarcinoma in a Rat Model. Ann Surg. 2017 Jul;266(1):91-98. doi: 10.1097/SLA.0000000000001908. PMID: 27471841.

6: Foley TM, Payne SN, Pasch CA, Yueh AE, Van De Hey DR, Korkos DP, Clipson L, Maher ME, Matkowskyj KA, Newton MA, Deming DA. Dual PI3K/mTOR Inhibition in Colorectal Cancers with APC and PIK3CA Mutations. Mol Cancer Res. 2017 Feb 9;15(3):317-327. doi: 10.1158/1541-7786.MCR-16-0256. Epub ahead of print. PMID: 28184015; PMCID: PMC5550373.

7: Rubinstein MM, Hyman DM, Caird I, Won H, Soldan K, Seier K, Iasonos A, Tew WP, O'Cearbhaill RE, Grisham RN, Hensley ML, Troso-Sandoval T, Sabbatini P, Guillen J, Selcuklu SD, Zimel C, Torrisi J, Aghajanian C, Makker V. Phase 2 study of LY3023414 in patients with advanced endometrial cancer harboring activating mutations in the PI3K pathway. Cancer. 2020 Mar 15;126(6):1274-1282. doi: 10.1002/cncr.32677. Epub 2019 Dec 27. PMID: 31880826.

8: Sakamoto Y, Yamagishi S, Tanizawa Y, Tajimi M, Okusaka T, Ojima H. PI3K-mTOR pathway identified as a potential therapeutic target in biliary tract cancer using a newly established patient-derived cell panel assay. Jpn J Clin Oncol. 2018 Apr 1;48(4):396-399. doi: 10.1093/jjco/hyy011. PMID: 29474549.

9: Wei L, Chintala S, Ciamporcero E, Ramakrishnan S, Elbanna M, Wang J, Hu Q, Glenn ST, Murakami M, Liu L, Gomez EC, Sun Y, Conroy J, Miles KM, Malathi K, Ramaiah S, Anbarasu A, Woloszynska-Read A, Johnson CS, Conroy J, Liu S, Morrison CD, Pili R. Genomic profiling is predictive of response to cisplatin treatment but not to PI3K inhibition in bladder cancer patient-derived xenografts. Oncotarget. 2016 Nov 22;7(47):76374-76389. doi: 10.18632/oncotarget.13062. PMID: 27823983; PMCID: PMC5363516.

10: Wickremsinhe ER, Callies S, Schmalz CA, Lee LB, LaBell ES, Satonin DK. Incorporating dried blood spot LC-MS/MS analysis for clinical development of a novel oncolytic agent. Bioanalysis. 2018 Mar 1;10(5):341-356. doi: 10.4155/bio-2017-0231. Epub 2018 Feb 16. PMID: 29451018.